5-Chloro-N-cyclohexylpentanamide-d11 is a deuterated derivative of 5-Chloro-N-cyclohexylpentanamide, characterized by the presence of deuterium atoms in place of some hydrogen atoms. This compound has gained prominence in scientific research due to its utility as a stable isotope-labeled compound, which enhances the accuracy of analytical techniques such as mass spectrometry. The molecular formula for 5-Chloro-N-cyclohexylpentanamide-d11 is CHDClNO, with a molecular weight of approximately 228.80 g/mol. It serves various applications in proteomics, metabolic studies, and pharmaceutical research .
5-Chloro-N-cyclohexylpentanamide-d11 is classified under organic compounds, specifically as an amide due to the presence of the amide functional group (–C(=O)N–). It is also categorized as a chlorinated compound due to the presence of a chlorine atom. The compound can be sourced from chemical suppliers specializing in isotopically labeled compounds for research purposes .
The synthesis of 5-Chloro-N-cyclohexylpentanamide-d11 typically involves the deuteration of its non-deuterated counterpart. This process can be achieved through several methods:
5-Chloro-N-cyclohexylpentanamide-d11 can participate in various chemical reactions:
The mechanism of action for 5-Chloro-N-cyclohexylpentanamide-d11 primarily revolves around its function as a stable isotope-labeled compound. It does not exhibit specific biological effects but acts as a tracer or internal standard in analytical methodologies. The incorporation of deuterium allows for distinct mass differentiation during mass spectrometry analyses, facilitating accurate quantification and tracking within biochemical pathways .
The chemical properties are influenced by its functional groups and structure:
5-Chloro-N-cyclohexylpentanamide-d11 is utilized extensively in scientific research due to its stable isotope labeling capabilities:
This comprehensive overview highlights the significance of 5-Chloro-N-cyclohexylpentanamide-d11 in various scientific fields, emphasizing its synthetic routes, structural characteristics, reactivity, mechanisms, properties, and applications.
The compound 5-Chloro-N-cyclohexylpentanamide-d11 is systematically named 5-chloro-N-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)pentanamide. Its molecular formula is C11H9D11ClNO, with a precise molecular weight of 228.80 g/mol [1] [3]. This formula confirms the substitution of eleven hydrogen atoms with deuterium (D), all positioned on the cyclohexyl ring. The structure comprises:
The non-deuterated analog has the formula C11H20ClNO and a molecular weight of 217.74 g/mol [2].
Table 1: Molecular Identity Summary
| Property | 5-Chloro-N-cyclohexylpentanamide-d11 | Non-Deuterated Analog |
|---|---|---|
| IUPAC Name | 5-chloro-N-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)pentanamide | 5-chloro-N-cyclohexylpentanamide |
| Molecular Formula | C11H9D11ClNO | C11H20ClNO |
| Molecular Weight (g/mol) | 228.80 | 217.74 |
| CAS Number | 1073608-18-0 | 15865-18-6 |
Deuterium labeling involves selective replacement of eleven hydrogen atoms with deuterium isotopes at all positions of the cyclohexyl ring, confirmed by the SMILES notation:[2H]C1([2H])C([2H])([2H])C([2H])([2H])C([2H])(NC(=O)CCCCCl)C([2H])([2H])C1([2H])[2H] [1] [3]. This design ensures:
While experimental spectral data are not fully provided in the sources, key predictions based on structural analogs and isotopic effects include:
NMR Spectroscopy
FTIR Spectroscopy
UV-Vis Spectroscopy
Table 2: Predicted Key Spectral Signatures
| Technique | Feature | Predicted Characteristics |
|---|---|---|
| 1H-NMR | N-H proton | Singlet, ~5.8 ppm |
| -CH2Cl | Triplet, ~3.6 ppm | |
| 13C-NMR | Carbonyl carbon | ~175 ppm |
| Cyclohexyl carbons | Multiplets with C-D coupling (J ~20 Hz) | |
| FTIR | C=O stretch | 1640–1670 cm−1 |
| C-D stretch | 2050–2200 cm−1 |
Critical differences between the deuterated and non-deuterated compounds:
Table 3: Functional Comparison of Deuterated and Non-Deuterated Forms
| Property | 5-Chloro-N-cyclohexylpentanamide-d11 | 5-Chloro-N-cyclohexylpentanamide |
|---|---|---|
| CAS Number | 1073608-18-0 | 15865-18-6 |
| Molecular Weight | 228.80 g/mol | 217.74 g/mol |
| Key Applications | MS internal standard, metabolic tracer | Reference compound, synthesis target |
| Stability | Enhanced metabolic resistance | Standard reactivity |
| Detection | Distinct m/z in MS, C-D stretches in IR | Conventional MS/MS fragmentation |
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5